Tert-butyl 3-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]sulfanylpropanoate
Description
Tert-butyl 3-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]sulfanylpropanoate: is a complex organic compound featuring a tert-butyl ester, a pyrazole ring, and a piperidine ring
Properties
IUPAC Name |
tert-butyl 3-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-16(2,3)22-14(20)8-11-23-12-6-5-9-19(15(12)21)13-7-10-18(4)17-13/h7,10,12H,5-6,8-9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYFAETZAOHSTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCSC1CCCN(C1=O)C2=NN(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]sulfanylpropanoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often constructed through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Thioester Formation: The thioester linkage is formed by reacting a thiol with an acyl chloride or an ester in the presence of a base.
Final Coupling: The final step involves coupling the pyrazole and piperidine intermediates with the thioester under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, potentially converting it to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 3-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]sulfanylpropanoate can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound may exhibit biological activity due to its structural features
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which tert-butyl 3-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]sulfanylpropanoate exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The sulfur atom could participate in redox reactions, while the pyrazole and piperidine rings could engage in hydrogen bonding or hydrophobic interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]propanoate: Lacks the sulfur atom, potentially altering its reactivity and biological activity.
Tert-butyl 3-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]sulfanylbutanoate: Has an additional carbon in the ester chain, which could affect its physical properties and reactivity.
Uniqueness
The presence of both a sulfur atom and a tert-butyl ester in tert-butyl 3-[1-(1-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]sulfanylpropanoate makes it unique compared to similar compounds. These features can influence its chemical reactivity and potential biological activity, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
